Dual-Targeting Profile vs. GNE-0946
GNE-6468 (EC50 = 13 nM) is less potent than its closest structural analog, GNE-0946 (EC50 = 4 nM), in the HEK-293 cellular RORc inverse agonist assay [1]. However, GNE-6468 offers a differentiated mechanism by also acting as a direct STING agonist, a property not reported for GNE-0946 [2]. This dual activity makes GNE-6468 a preferred tool for studying the intersection of RORc and STING pathways, whereas GNE-0946 serves as a more selective, but single-target, RORc modulator.
| Evidence Dimension | RORc inverse agonism potency in HEK-293 cells |
|---|---|
| Target Compound Data | EC50 = 13 nM |
| Comparator Or Baseline | GNE-0946: EC50 = 4 nM |
| Quantified Difference | 3.25-fold lower potency for GNE-6468 |
| Conditions | HEK-293 cell-based RORc reporter assay |
Why This Matters
This quantitative trade-off in RORc potency is offset by a unique dual-targeting mechanism, enabling investigations that require concurrent modulation of both RORc and STING pathways, which is not possible with GNE-0946.
- [1] Fauber BP, et al. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Bioorg Med Chem Lett. 2015;25(16):3326-3330. View Source
- [2] Zhang C, Liu X, et al. Identification of a novel STING agonist GNE-6468 that activates STING-mediated innate immunity and non-canonical autophagy. Immunity. 2026. View Source
